Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H10BrNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1H-pyrrole-2-carboxylate followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The esterification step involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 4-substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxymethyl-1-methylpyrrole derivatives.
Scientific Research Applications
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group provide sites for further functionalization, allowing the compound to be tailored for specific biological activities.
Comparison with Similar Compounds
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the methyl group at the nitrogen atom, which may affect its reactivity and biological activity.
4-Bromo-1-methyl-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring, leading to different chemical properties and applications.
Indole Derivatives: Contain a fused benzene and pyrrole ring, exhibiting different biological activities and synthetic applications
This compound stands out due to its unique combination of a bromine atom and an ester group on a methylated pyrrole ring, making it a versatile intermediate in various chemical and biological studies.
Properties
IUPAC Name |
ethyl 4-bromo-1-methylpyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOYPVFSYNFKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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